molecular formula C16H22N2O B499218 1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol

1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol

Cat. No.: B499218
M. Wt: 258.36g/mol
InChI Key: ARHZSUTUKFGWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol is an organic compound with the molecular formula C14H21NO. It is characterized by the presence of a naphthylmethyl group attached to an aminoethyl chain, which is further connected to a propanol backbone.

Preparation Methods

The synthesis of 1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol typically involves the following steps:

Chemical Reactions Analysis

1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-[(1-naphthylmethyl)amino]ethanol and 1-[(1-naphthylmethyl)amino]-2-propanol share structural similarities.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36g/mol

IUPAC Name

1-[2-(naphthalen-1-ylmethylamino)ethylamino]propan-2-ol

InChI

InChI=1S/C16H22N2O/c1-13(19)11-17-9-10-18-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,13,17-19H,9-12H2,1H3

InChI Key

ARHZSUTUKFGWGB-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CC(CNCCNCC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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